Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate
Description
Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate (CAS: 203208-33-7) is a tetrasubstituted pyrrole derivative with the molecular formula C₉H₁₀ClNO₃ and a molecular weight of 215.63 g/mol . Its structure features:
- A methyl ester group at position 2.
- A 5-methyl substituent on the pyrrole ring.
- A 2-chloroacetyl group at position 4.
This compound’s chloroacetyl group makes it reactive toward nucleophilic substitution, enabling its use as a precursor in synthesizing complex molecules for pharmaceuticals or materials science.
Properties
IUPAC Name |
methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-6(8(12)4-10)3-7(11-5)9(13)14-2/h3,11H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJIKJRQRUZJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C(=O)OC)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203208-33-7 | |
| Record name | methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-acetyl-5-methyl-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride This intermediate is then reacted with methyl alcohol to yield the ester
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The chloroacetyl group can be reduced to a hydroxyl group.
Substitution: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-(2-hydroxyacetyl)-5-methyl-1H-pyrrole-2-carboxylate.
Substitution: 4-(2-aminoacetyl)-5-methyl-1H-pyrrole-2-carboxylate or 4-(2-thioacetyl)-5-methyl-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate has been investigated for its potential as an antibacterial agent. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains, suggesting that this compound could serve as a lead structure for developing new antibiotics.
Case Study: Antibacterial Activity
A study published in Nature examined the antibacterial properties of pyrrole derivatives, including this compound. The compound demonstrated low nanomolar inhibition against topoisomerase IV, a target enzyme in bacterial DNA replication, indicating its potential as a therapeutic agent against gram-positive bacteria .
Organic Synthesis
The compound is used as an intermediate in organic synthesis, particularly in the synthesis of more complex pyrrole derivatives. Its reactivity allows it to participate in various chemical reactions, including acylation and cycloaddition processes.
Synthetic Pathways
A notable synthetic route involves using this compound as a precursor for generating functionalized pyrroles through nucleophilic substitution reactions. This method has been employed to create compounds with enhanced biological activity or tailored properties for specific applications .
Material Science
In material science, this compound is being explored for its potential use in creating polymeric materials with specific electrical or thermal properties. Pyrrole-based polymers are known for their conductivity and stability, making them suitable candidates for electronic applications.
Application Example: Conductive Polymers
Research indicates that incorporating this compound into polymer matrices can enhance the electrical conductivity of the resulting materials. This property is particularly useful in developing sensors and other electronic devices .
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to the compound’s bioactivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogous pyrrole derivatives:
Note: Discrepancy exists in , where the molecular formula is listed as C₂₀H₂₁BrNP (MW: 386.3 g/mol), conflicting with the compound name. The table assumes the correct formula aligns with the name.
Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen Bonding : The target compound’s ester and chloroacetyl groups can act as hydrogen bond acceptors, forming C=O···H–N interactions. In contrast, 7b’s benzoyl group participates in stronger C=O···H–O bonds, influencing crystal packing .
Biological Activity
Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate (CAS No. 203208-33-7) is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₉H₁₀ClNO₃
- Molecular Weight : 215.64 g/mol
- CAS Number : 203208-33-7
- Melting Point : Not specified in available literature
- Purity : ≥95%
Antimicrobial Properties
Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. A study focusing on pyrrole derivatives highlighted their effectiveness against various strains of bacteria, particularly in inhibiting the growth of Mycobacterium tuberculosis (Mtb). This is particularly relevant given the global challenge posed by drug-resistant tuberculosis.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to modifications in its structure. For instance, substituents on the pyrrole ring and carboxylic acid moieties have been shown to enhance activity against specific bacterial strains. The following table summarizes key findings from SAR studies:
| Compound Variant | Substituent | MIC (µg/mL) | Notes |
|---|---|---|---|
| Original Compound | None | >64 | Low activity |
| Variant A | -Cl | <0.016 | Potent against Mtb |
| Variant B | -F | <0.016 | Enhanced stability |
| Variant C | -Br | <0.032 | Moderate activity |
Case Study 1: Anti-Tuberculosis Activity
A significant study published in ACS Omega examined the anti-TB activity of various pyrrole derivatives, including this compound. The research demonstrated that certain modifications to the compound resulted in enhanced potency against drug-resistant strains of Mtb, with some derivatives achieving MIC values as low as .
Case Study 2: Cytotoxicity Assessment
In another investigation, cytotoxicity was assessed using human cell lines to evaluate the safety profile of the compound. The results indicated that while some derivatives exhibited potent antimicrobial properties, they also maintained low cytotoxicity levels (IC50 > 64 µg/mL), suggesting a favorable therapeutic index for further development .
Q & A
Q. What synthetic methodologies are effective for preparing Methyl 4-(2-chloroacetyl)-5-methyl-1H-pyrrole-2-carboxylate?
A common approach involves cyclocondensation of ester precursors with reagents like ethyl acetoacetate, followed by functionalization. For example, analogous pyrrole-carboxylate derivatives are synthesized via cyclocondensation using DMF-DMA and subsequent hydrolysis . Chloroacetylation can be achieved using chloroacetyl chloride under controlled conditions.
| Reaction Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, 80–100°C | Ethyl 5-methyl-1H-pyrrole-2-carboxylate |
| Hydrolysis | NaOH/EtOH, reflux | 5-methyl-1H-pyrrole-2-carboxylic acid |
| Chloroacetylation | Chloroacetyl chloride, base, 0–5°C | Target compound |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : Confirm regiochemistry via - and -NMR (e.g., methyl protons at δ 2.1–2.5 ppm, carbonyl carbons at δ 160–170 ppm).
- HRMS : Validate molecular weight (exact mass: 215.0452 for CHClNO; use Q-TOF or Orbitrap instruments) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and N-H pyrrole vibrations (~3400 cm).
Advanced Research Questions
Q. How is single-crystal X-ray diffraction data processed to resolve the molecular structure?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
- Structure Solution : Employ direct methods (SHELXT) for phase determination .
- Refinement : SHELXL for least-squares refinement; anisotropic displacement parameters for non-H atoms. Typical R values < 0.05 for high-resolution data .
| Refinement Parameter | Typical Value |
|---|---|
| R (I > 2σ(I)) | 0.035–0.055 |
| wR (all data) | 0.10–0.18 |
| Data-to-Parameter Ratio | >10:1 |
Q. How can crystallographic disorder be resolved in the chloroacetyl moiety?
Q. What strategies analyze hydrogen-bonding networks in the crystal lattice?
Use graph-set analysis (Etter’s formalism) to categorize motifs (e.g., for dimeric rings). Tools like Mercury or CrystalExplorer visualize interactions, while SHELXPRO generates hydrogen-bond tables .
| Interaction Type | Graph-Set Descriptor | Distance (Å) |
|---|---|---|
| N–H···O=C | 2.8–3.0 | |
| C–H···Cl | 3.3–3.5 |
Q. How to address contradictions between spectroscopic and crystallographic data?
- Cross-Validation : Compare NMR-derived torsion angles with X-ray results. Discrepancies may indicate dynamic behavior in solution.
- DFT Calculations : Optimize gas-phase geometry (B3LYP/6-311+G(d,p)) and compare with solid-state structure .
- Validation Tools : Use checkCIF (IUCr) to ensure crystallographic data integrity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
